molecular formula C12H12IN B13678844 6-Iodo-4-isopropylquinoline

6-Iodo-4-isopropylquinoline

Cat. No.: B13678844
M. Wt: 297.13 g/mol
InChI Key: WIJIAORTMXXLPP-UHFFFAOYSA-N
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Description

6-Iodo-4-isopropylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, industrial chemistry, and synthetic organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-4-isopropylquinoline typically involves the iodination of 4-isopropylquinoline. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the quinoline ring in the presence of an oxidizing agent such as iodine monochloride (ICl) or N-iodosuccinimide (NIS). The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 6-Iodo-4-isopropylquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce reduced quinoline derivatives.

    Substitution: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) for azide substitution or sodium methoxide (NaOCH3) for methoxy substitution.

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous or acidic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaN3 in DMF (dimethylformamide) or NaOCH3 in methanol.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Azido- or methoxy-substituted quinoline derivatives.

Scientific Research Applications

6-Iodo-4-isopropylquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Iodo-4-isopropylquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and ultimately cell death.

Comparison with Similar Compounds

    Quinoline: The parent compound, known for its wide range of applications in medicinal chemistry.

    Isoquinoline: A structural isomer of quinoline with similar chemical properties and applications.

    Chloroquine: A quinoline derivative used as an antimalarial drug.

Uniqueness: 6-Iodo-4-isopropylquinoline is unique due to the presence of both iodine and isopropyl groups, which enhance its chemical reactivity and potential applications. The iodine atom increases the compound’s electrophilicity, making it more reactive in substitution reactions. The isopropyl group adds steric hindrance, influencing the compound’s overall reactivity and selectivity in chemical reactions.

Properties

Molecular Formula

C12H12IN

Molecular Weight

297.13 g/mol

IUPAC Name

6-iodo-4-propan-2-ylquinoline

InChI

InChI=1S/C12H12IN/c1-8(2)10-5-6-14-12-4-3-9(13)7-11(10)12/h3-8H,1-2H3

InChI Key

WIJIAORTMXXLPP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2C=C(C=CC2=NC=C1)I

Origin of Product

United States

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